Cas no 2757905-01-2 ([2-(3-Aminopropoxy)ethyl](methyl)amine)
amine structure](https://www.kuujia.com/scimg/cas/2757905-01-2x500.png)
[2-(3-Aminopropoxy)ethyl](methyl)amine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL5933347
- EN300-37152477
- 2757905-01-2
- [2-(3-aminopropoxy)ethyl](methyl)amine
- [2-(3-Aminopropoxy)ethyl](methyl)amine
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- Inchi: 1S/C6H16N2O/c1-8-4-6-9-5-2-3-7/h8H,2-7H2,1H3
- InChI Key: IQKBUPWWAWFMFF-UHFFFAOYSA-N
- SMILES: O(CCNC)CCCN
Computed Properties
- Exact Mass: 132.126263138g/mol
- Monoisotopic Mass: 132.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 6
- Complexity: 50.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 47.3Ų
[2-(3-Aminopropoxy)ethyl](methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152477-0.5g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 0.5g |
$1701.0 | 2023-07-06 | ||
Enamine | EN300-37152477-1.0g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 1.0g |
$1772.0 | 2023-07-06 | ||
Enamine | EN300-37152477-0.1g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 0.1g |
$1559.0 | 2023-07-06 | ||
Enamine | EN300-37152477-2.5g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 2.5g |
$3472.0 | 2023-07-06 | ||
Enamine | EN300-37152477-5.0g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 5.0g |
$5137.0 | 2023-07-06 | ||
Enamine | EN300-37152477-0.05g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 0.05g |
$1488.0 | 2023-07-06 | ||
Enamine | EN300-37152477-0.25g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 0.25g |
$1630.0 | 2023-07-06 | ||
Enamine | EN300-37152477-10.0g |
[2-(3-aminopropoxy)ethyl](methyl)amine |
2757905-01-2 | 10.0g |
$7620.0 | 2023-07-06 |
[2-(3-Aminopropoxy)ethyl](methyl)amine Related Literature
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on [2-(3-Aminopropoxy)ethyl](methyl)amine
[2-(3-Aminopropoxy)ethyl](methyl)amine: A Comprehensive Overview
The compound with CAS No. 2757905-01-2, commonly referred to as [2-(3-Aminopropoxy)ethyl](methyl)amine, is a versatile and intriguing molecule that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique chemical structure, which combines amine and ether functionalities, making it a valuable building block in organic synthesis and material science.
Chemical Structure and Properties
[2-(3-Aminopropoxy)ethyl](methyl)amine features a complex structure that includes a methylamine group attached to an ethyl chain, which is further connected to a propoxy group containing an amino functionality. This arrangement not only imparts the compound with amine reactivity but also introduces ether linkages, enhancing its versatility in chemical reactions. The molecule's ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in the synthesis of more complex structures.
Synthesis and Applications
The synthesis of [2-(3-Aminopropoxy)ethyl](methyl)amine typically involves multi-step processes, often starting from simpler precursors like alcohols and amines. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production techniques, aligning with the growing demand for sustainable chemistry practices.
One of the most promising applications of this compound lies in the field of drug discovery. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the development of peptide mimetics and enzyme inhibitors. Its ability to form stable amide bonds has made it a valuable component in the construction of complex pharmacophores.
Recent Research Developments
Recent studies have delved into the use of [2-(3-Aminopropoxy)ethyl](methyl)amine in advanced materials science. For instance, scientists have investigated its role in the synthesis of polymeric materials with tailored mechanical and thermal properties. The compound's ability to act as a cross-linking agent has opened new avenues for creating high-performance polymers suitable for aerospace and automotive industries.
In addition to its industrial applications, this compound has also found relevance in green chemistry initiatives. Its participation in catalytic cycles that promote atom economy has positioned it as a key player in sustainable chemical processes.
Conclusion
[2-(3-Aminopropoxy)ethyl](methyl)amine stands out as a multifaceted compound with applications spanning organic synthesis, materials science, and drug discovery. Its unique chemical properties and adaptability make it an essential tool for researchers and industry professionals alike. As scientific advancements continue to unfold, the potential of this compound is expected to expand further, contributing significantly to various fields of study.
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